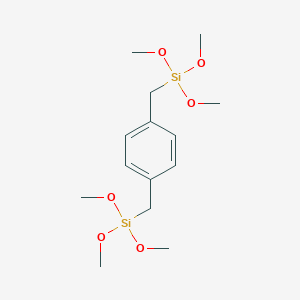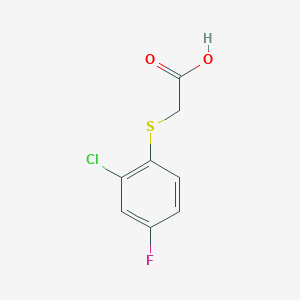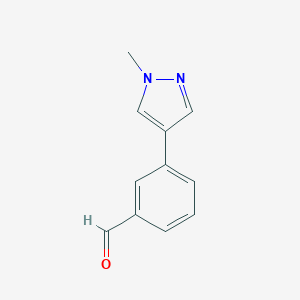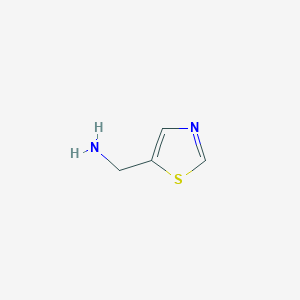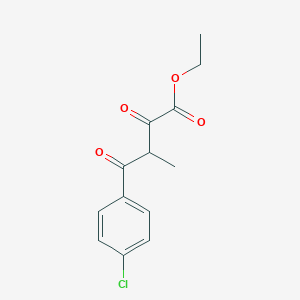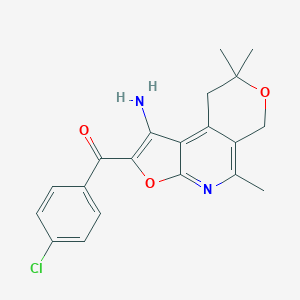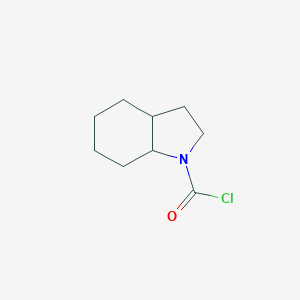
Octahydro-1H-indole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indole-1-carbonyl chloride, also known as trichloroacetylindole or TCAI, is a synthetic organic compound that has been studied for its potential use in scientific research. TCAI belongs to a class of compounds known as indole derivatives, which have been shown to have a range of biological activities. In
Mechanism Of Action
The mechanism of action of TCAI is not well understood, but it is believed to act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic activity, protein-protein interactions, and other biological processes.
Biochemical And Physiological Effects
TCAI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. TCAI has been shown to have low toxicity in vitro, but its effects in vivo are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using TCAI in lab experiments is its ease of synthesis and availability. It can be synthesized in large quantities and purified to a high degree of purity. However, one limitation of using TCAI is its potential reactivity with biological molecules, which can lead to nonspecific effects and difficulty in interpreting experimental results.
Future Directions
For research on TCAI include the synthesis of novel indole derivatives with improved biological activity, the elucidation of its mechanism of action, and the exploration of its potential use in drug discovery and development. TCAI can also be used as a tool for the study of protein-protein interactions and other biological processes.
Synthesis Methods
The synthesis of TCAI involves the reaction of indole with Octahydro-1H-indole-1-carbonyl chloridetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of TCAI as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Scientific Research Applications
TCAI has been studied for its potential use as a building block for the synthesis of novel indole derivatives with biological activity. Indole derivatives have been shown to have a range of biological activities, including anticancer, antiviral, and antimicrobial effects. TCAI can be used as a starting material for the synthesis of these compounds, which can then be screened for their biological activity.
properties
CAS RN |
178054-15-4 |
|---|---|
Product Name |
Octahydro-1H-indole-1-carbonyl chloride |
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2 |
InChI Key |
LEWYUUYUTMWBIB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
synonyms |
1H-Indole-1-carbonyl chloride, octahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
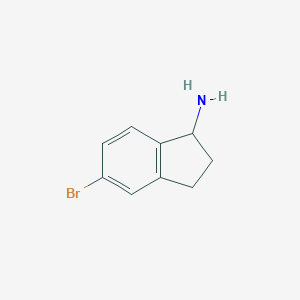
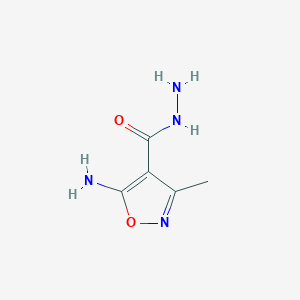
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
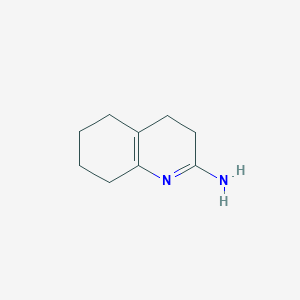
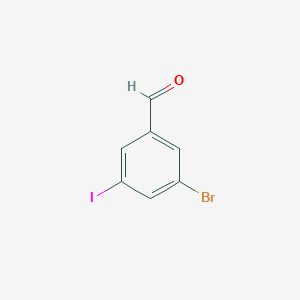
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)

